molecular formula C17H14N2O2 B2862945 (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1334030-82-8

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2862945
CAS RN: 1334030-82-8
M. Wt: 278.311
InChI Key: KBNIXMOBGVWVIG-ZHACJKMWSA-N
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Description

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

A range of benzimidazole derivatives has been synthesized and characterized, demonstrating their utility in different scientific domains. For instance, a study by Prashanth et al. (2021) explored the corrosion inhibition efficacy of three new imidazole derivatives on mild steel in acidic solutions, highlighting the importance of substituents like OH, NH2, and OCH3 on their performance. The derivatives showed significant corrosion inhibition, attributed to strong adsorption properties and mixed-type adsorption behavior (Prashanth et al., 2021).

Biological Activity

The biological activity of benzimidazole-based compounds has been a focal point of research. Anup Paul et al. (2015) synthesized new benzimidazole containing compounds, which exhibited significant DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines. These findings suggest the potential for developing therapeutic agents based on benzimidazole derivatives (Anup Paul et al., 2015).

Antimicrobial and Antioxidant Properties

Research by Khanage et al. (2020) on 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives revealed significant in-vitro antibacterial and antifungal activities. Such studies underscore the antimicrobial potential of benzimidazole derivatives (Khanage et al., 2020).

Materials Science Applications

In materials science, Giribabu Lingamallu et al. (2022) engineered porphyrin sensitizers containing methoxy groups for dye-sensitized solar cells (DSSC), enhancing the efficiency through co-sensitization. This work demonstrates the application of benzimidazole derivatives in improving renewable energy technologies (Giribabu Lingamallu et al., 2022).

Computational Studies

Computational and theoretical studies complement experimental findings, offering insights into the molecular properties and potential applications of these compounds. For example, the conformational analysis and quantum descriptors of new imidazole derivatives were explored through experimental and DFT studies, highlighting their adsorption activity on graphene (Veena S. Kumar et al., 2020).

properties

IUPAC Name

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNIXMOBGVWVIG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

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